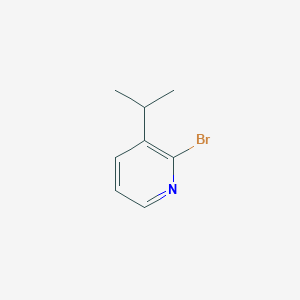
2-Bromo-3-isopropylpyridine
Übersicht
Beschreibung
2-Bromo-3-isopropylpyridine is a brominated pyridine derivative with an isopropyl group attached to the third position of the pyridine ring. While the specific compound is not directly discussed in the provided papers, related brominated pyridines and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are extensively studied, which can provide insights into the behavior and characteristics of 2-Bromo-3-isopropylpyridine.
Synthesis Analysis
The synthesis of brominated pyridines often involves halogenation reactions and cross-coupling methodologies. For instance, 5-bromo-2-iodopyrimidine is synthesized using palladium-catalyzed cross-coupling reactions, which could be analogous to methods used for synthesizing 2-Bromo-3-isopropylpyridine . Similarly, 2-bromo-4-iodopyridine is synthesized from 2-bromopyridine using a 'halogen dance' reaction, which might be relevant for the synthesis of 2-Bromo-3-isopropylpyridine by altering the position of the halogen .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be determined using X-ray diffraction techniques. For example, the crystal and molecular structures of 8-bromo-2',3'-O-isopropylideneadenosine were determined, showing different conformations and intramolecular interactions . This suggests that 2-Bromo-3-isopropylpyridine may also exhibit specific conformational characteristics that could be studied using similar methods.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, including carbon-carbon coupling and cyclization reactions. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridines under different conditions . These reactions highlight the reactivity of brominated pyridines, which could be extrapolated to the chemical behavior of 2-Bromo-3-isopropylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be studied using spectroscopic techniques and computational methods. For instance, novel pyridine derivatives were characterized by XRD and spectroscopic techniques, and their electronic and nonlinear optical properties were investigated using density functional theory (DFT) . These methods could be applied to 2-Bromo-3-isopropylpyridine to understand its properties.
Relevant Case Studies
While the provided papers do not directly discuss 2-Bromo-3-isopropylpyridine, they offer case studies of related compounds. For example, the synthesis and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provide insights into the molecular geometry and intermolecular interactions of brominated pyridines . Additionally, the synthesis of 2-(1'-Bromo-1'-methylethyl)pyrimidines and their subsequent reactions could serve as a case study for understanding the reactivity of brominated compounds similar to 2-Bromo-3-isopropylpyridine .
Wissenschaftliche Forschungsanwendungen
Directed Deprotonation-Transmetalation
Regioselective deprotonation of pyridines, including 2-bromopyridine, can be used to create various substituted pyridines through a Li/Zn transmetalation and Pd-mediated coupling process. This method offers a flexible approach to synthesizing 2,3-disubstituted pyridines and other isomers, demonstrating the utility of 2-bromopyridine derivatives in complex organic syntheses (Karig, Spencer, & Gallagher, 2001).
Isostructurality in Hydrogen Bonds
Investigations into compounds like 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide, which are essentially isostructural, highlight the role of 2-bromo-3-isopropylpyridine in understanding hydrogen-bonded structures. This research contributes to the broader understanding of molecular interactions and structures in chemistry (Jones & Vancea, 2003).
Suzuki Cross-Coupling in Pyridine Derivatives Synthesis
The Suzuki cross-coupling reaction has been effectively used to synthesize novel pyridine derivatives, starting from compounds like 5-bromo-2-methylpyridin-3-amine. These derivatives, which potentially include 2-bromo-3-isopropylpyridine-related compounds, exhibit significant biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Hydrodehalogenation over Palladium Catalysts
The hydrodehalogenation of bromopyridines, including 2-bromo-3-isopropylpyridine, over palladium catalysts, offers insights into the potential for chemical transformations of these compounds. This research is significant for understanding the chemical behavior of bromopyridines and their interactions with catalysts (Gurovets, Sharf, & Belen'kii, 1985).
Bromination in Synthetic Methods
The bromination of methylpyridines in fuming sulfuric acid, relevant to the study of 2-bromo-3-isopropylpyridine, demonstrates a method to form bromo derivatives in the pyridine nucleus. This research is valuable for synthetic chemistry, providing efficient methods for creating brominated pyridines (Does & Hertog, 2010).
Metallation of Isopropylpyridine
The successful metallation and functionalization of 2-isopropylpyridine, a close relative of 2-bromo-3-isopropylpyridine, using potassium diisopropylamide, opens up possibilities for creating a wide range of electrophiles. This process is significant for the development of new chemical compounds and reactions (Pasquinet, Rocca, Marsais, Godard, & Quéguiner, 1998).
Synthesis of Pyrimidines
The synthesis of 2-isopropyipyrimidine and its derivatives, which are structurally related to 2-bromo-3-isopropylpyridine, outlines potential routes for creating new pyrimidine compounds. These synthetic pathways are important for the exploration of new medicinal and chemical entities (Brown & Waring, 1977).
Safety and Hazards
2-Bromo-3-isopropylpyridine is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s worth noting that brominated organic compounds often interact with a variety of biological targets, including enzymes and receptors, due to their structural similarity to naturally occurring molecules .
Mode of Action
Brominated compounds often act by forming covalent bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their broad reactivity .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (20008) and its liquid physical form, suggest that it may have good bioavailability .
Result of Action
Brominated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-isopropylpyridine can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and temperature .
Eigenschaften
IUPAC Name |
2-bromo-3-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBINPKMSQABNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1417518-11-6 | |
| Record name | 2-bromo-3-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)
![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)
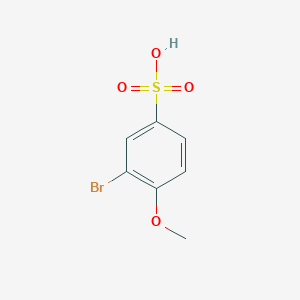
![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)
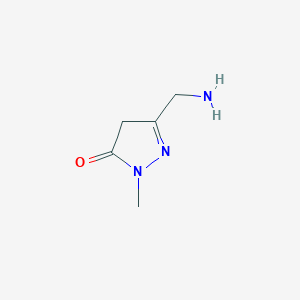

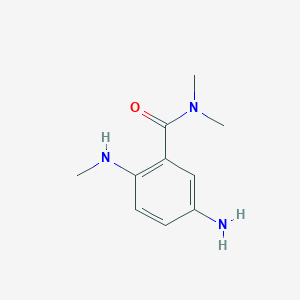

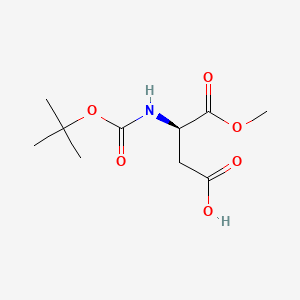

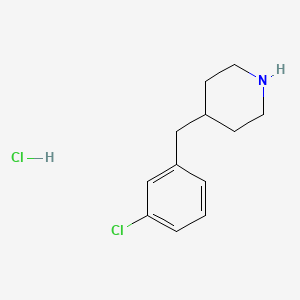
![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)
![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)
